5,6-Dibromo-2,3-dihydro-1H-inden-1-ol
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Overview
Description
5,6-Dibromo-2,3-dihydro-1H-inden-1-ol is a brominated derivative of indan-1-ol. This compound is characterized by the presence of two bromine atoms at the 5th and 6th positions of the indan ring system. It is a significant compound in organic chemistry due to its unique structure and reactivity, making it useful in various scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,6-Dibromo-2,3-dihydro-1H-inden-1-ol typically involves the bromination of 2,3-dihydro-1H-inden-1-ol. The reaction is carried out using bromine in the presence of a suitable solvent such as acetic acid or chloroform. The reaction conditions often include maintaining a low temperature to control the reactivity of bromine and prevent over-bromination .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade bromine and solvents, with stringent control over reaction conditions to ensure high yield and purity of the product. The reaction mixture is typically subjected to purification processes such as recrystallization or chromatography to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
5,6-Dibromo-2,3-dihydro-1H-inden-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The bromine atoms can be reduced to form the corresponding hydrogenated compound.
Substitution: The bromine atoms can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN3) or thiourea (NH2CSNH2).
Major Products
Oxidation: Formation of 5,6-dibromo-2,3-dihydro-1H-inden-1-one.
Reduction: Formation of 5,6-dihydro-2,3-dihydro-1H-inden-1-ol.
Substitution: Formation of various substituted indan derivatives depending on the nucleophile used.
Scientific Research Applications
5,6-Dibromo-2,3-dihydro-1H-inden-1-ol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structure and reactivity.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5,6-Dibromo-2,3-dihydro-1H-inden-1-ol involves its interaction with various molecular targets. The bromine atoms and hydroxyl group play crucial roles in its reactivity. The compound can form covalent bonds with nucleophilic sites on biomolecules, leading to potential biological effects. The exact pathways and molecular targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 5,6-Difluoro-2,3-dihydro-1H-inden-1-ol
- 5,6-Dichloro-2,3-dihydro-1H-inden-1-ol
- 5,6-Diiodo-2,3-dihydro-1H-inden-1-ol
Uniqueness
5,6-Dibromo-2,3-dihydro-1H-inden-1-ol is unique due to the presence of bromine atoms, which impart distinct reactivity compared to its fluoro, chloro, and iodo analogs. Bromine atoms are larger and more polarizable, influencing the compound’s chemical behavior and interactions .
Properties
Molecular Formula |
C9H8Br2O |
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Molecular Weight |
291.97 g/mol |
IUPAC Name |
5,6-dibromo-2,3-dihydro-1H-inden-1-ol |
InChI |
InChI=1S/C9H8Br2O/c10-7-3-5-1-2-9(12)6(5)4-8(7)11/h3-4,9,12H,1-2H2 |
InChI Key |
VVUXYQPFKFQNMT-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=CC(=C(C=C2C1O)Br)Br |
Origin of Product |
United States |
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